molecular formula C18H29N3O4S B6124484 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide

Cat. No. B6124484
M. Wt: 383.5 g/mol
InChI Key: BQYXICMVZCRRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide, also known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to selectively inhibit cathepsin B, cathepsin L, and cathepsin S, which are involved in various physiological and pathological processes.

Mechanism of Action

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide is a potent inhibitor of cysteine proteases, which are enzymes that cleave peptide bonds using a cysteine residue in their active site. 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide irreversibly binds to the active site cysteine residue of cathepsin B, cathepsin L, and cathepsin S, preventing their activity and leading to the accumulation of their substrates.
Biochemical and Physiological Effects
5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of amyloid beta in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide in lab experiments is its high selectivity towards cathepsin B, cathepsin L, and cathepsin S. This allows researchers to study the specific roles of these enzymes in various biological processes. However, one limitation of using 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide is its irreversible binding to cysteine proteases, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of cysteine proteases. Another direction is the investigation of the role of cysteine proteases in the regulation of autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Additionally, the use of 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for various diseases.

Synthesis Methods

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide is synthesized by reacting 5-sulfonyl-2-aminobenzoic acid with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3-methylbutanol and trifluoroacetic acid to yield 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide.

Scientific Research Applications

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide is widely used in scientific research to study the role of cysteine proteases in various physiological and pathological processes. It has been used to investigate the involvement of cathepsin B, cathepsin L, and cathepsin S in cancer, inflammation, neurodegenerative diseases, and infectious diseases.

properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)sulfonyl-2-(3-methylbutoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-4-20-8-10-21(11-9-20)26(23,24)15-5-6-17(16(13-15)18(19)22)25-12-7-14(2)3/h5-6,13-14H,4,7-12H2,1-3H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYXICMVZCRRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCCC(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide

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